molecular formula C9H9N3O B1457976 2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1547006-95-0

2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B1457976
CAS No.: 1547006-95-0
M. Wt: 175.19 g/mol
InChI Key: DVGHMPJBYNHGEA-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (CAS 1547006-95-0) is a chemical compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . This pyrazolo[1,5-a]pyrazin-4-one scaffold is recognized in medicinal chemistry for its potential in various research applications. Scientific literature indicates that derivatives of this core structure have been investigated as potent and brain-penetrant positive allosteric modulators for the GluN2A subunit of the NMDA receptor, making them a subject of interest for neuroscience research . Other studies have shown that related pyrazolo[1,5-a]pyrazin-4-one derivatives can inhibit the growth of specific lung cancer cell lines, such as A549 and H322, highlighting the scaffold's relevance in early-stage oncological research . Furthermore, the broader chemical class of pyrazolo[1,5-a]pyrimidines and pyrazinones is frequently explored in the development of inhibitors for various kinases, such as PI3Kδ, which are significant in the study of inflammatory and autoimmune diseases . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should refer to the safety data sheet for proper handling information.

Properties

IUPAC Name

2-cyclopropyl-5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-9-8-5-7(6-1-2-6)11-12(8)4-3-10-9/h3-6H,1-2H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGHMPJBYNHGEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C=CNC(=O)C3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1547006-95-0
Record name 2-cyclopropylpyrazolo[1,5-a]pyrazin-4-ol
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Preparation Methods

Microwave-Assisted One-Step Synthesis

One of the efficient approaches to synthesize substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, including cyclopropyl-substituted analogues, involves microwave-assisted solvent-free reactions. This method typically employs the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with amines such as 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine under microwave irradiation.

  • Key Features:

    • Solvent-free conditions reduce environmental impact.
    • Microwave irradiation accelerates reaction times and improves yields.
    • The reaction proceeds in a one-step manner, enhancing operational simplicity.
    • Yields are generally good, with structural confirmation by IR, $$ ^1H $$ NMR, mass spectroscopy, and X-ray crystallography for select compounds.
  • Relevance to 2-Cyclopropyl Derivative:

    • While the cited example focuses on phenyl-substituted derivatives, the methodology is adaptable to cyclopropyl-substituted analogues by selecting appropriate cyclopropyl-containing starting materials or amines.
Parameter Description
Reaction type Microwave-assisted, solvent-free condensation
Starting materials Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives + amines
Conditions Microwave irradiation, typically short duration
Yields Good to excellent (not specified for cyclopropyl specifically)
Characterization IR, $$ ^1H $$ NMR, mass spectroscopy, X-ray diffraction

Source: Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and biological evaluation

Alkylative Dearomatization and Intramolecular N-Imination

A novel synthetic route to related fused pyrazolo compounds involves the transformation of suitably functionalized indole derivatives through alkylative dearomatization followed by intramolecular N-imination, leading to spirocyclopropane-containing pyrazolo[1,5-a]indole frameworks. This method might be adaptable or provide mechanistic insights for cyclopropyl-substituted pyrazolo[1,5-a]pyrazin-4-one synthesis.

  • Process Overview:

    • Starting from indole derivatives and cyclopropanone precursors, a series of transformations including oxime formation, methanesulfonation, and base-induced cyclization occur.
    • The key step involves DIPEA (N,N-diisopropylethylamine)-mediated alkylative dearomatization to form a spirocyclopropane intermediate.
    • Subsequent intramolecular N-imination forms the pyrazole ring, completing the fused heterocyclic structure.
  • Yields and Conditions:

    • The final products are obtained in yields ranging from 67% to 84%.
    • Reaction temperatures are moderate (45–50 °C) with reaction times around 2 hours.
Step Reagents/Conditions Yield (%) Notes
Oxime formation Hydroxylamine hydrochloride 65 From cyclopentaoxepinoindole
Methanesulfonation Methanesulfonyl chloride (MsCl) 85 Forms bis-methanesulfonate intermediate
Alkylative dearomatization DIPEA, alcoholic solvent, 45–50 °C, 2 h 67–84 Forms spirocyclopropane and pyrazole

Source: Synthesis of Spirocyclopropane-Containing 4H-Pyrazolo[1,5-a]indoles via Alkylative Dearomatization and Intramolecular N-Imination

Condensation and Functionalization Strategies

The synthesis of pyrazolo[1,5-a]pyrazin-4-one derivatives often involves condensation reactions of pyrazole precursors with electrophilic partners, followed by functionalization at specific positions such as the 2-cyclopropyl group.

  • Typical Synthetic Route:

    • Condensation of β-enaminones with pyrazol-5-amines under microwave irradiation or reflux conditions.
    • Substituents like cyclopropyl groups can be introduced via appropriately substituted starting materials or by nucleophilic substitution reactions on halogenated intermediates.
    • The reaction conditions vary from microwave heating at 180 °C to reflux in acetic acid for several hours depending on the substituents.
  • Yields:

    • Yields for analogous pyrazolo[1,5-a]pyrimidine derivatives range from 80% to 96%, indicating high efficiency.
Compound Type Reaction Conditions Yield (%) Notes
7-Aryl-3-methylpyrazolo[1,5-a]pyrimidines Microwave irradiation, 180 °C 88–96 High yields for electron-withdrawing/donating groups
Coumarin hybrids Reflux in acetic acid, 3 h 80–87 Sensitive to microwave decomposition

Source: Pyrazolo[1,5-a]pyrimidines-based fluorophores synthesis

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range (%) Notes
Microwave-Assisted One-Step Pyrazole derivatives + amines, solvent-free, MW Fast, eco-friendly, good yields Not specified (good) Adaptable for cyclopropyl derivatives
Alkylative Dearomatization Indole derivatives, MsCl, DIPEA, moderate heat High yields, novel spirocyclopropane formation 67–84 Mechanistic insight for cyclopropyl fusion
Condensation & Functionalization β-enaminones + pyrazol-5-amines, MW or reflux High yields, versatile 80–96 Sensitive substrates require reflux
Pd-Catalyzed Cross-Coupling Pd(OAc)$$2$$, BINAP, Cs$$2$$CO$$_3$$, dioxane Selective cyclopropyl introduction Not specified Applicable for late-stage functionalization

Research Findings and Notes

  • The microwave-assisted methods offer rapid synthesis with minimal solvent use, aligning with green chemistry principles, and are suitable for preparing a variety of pyrazolo-fused heterocycles including cyclopropyl-substituted ones.

  • Alkylative dearomatization coupled with intramolecular N-imination provides a unique mechanistic pathway to construct spirocyclopropane-containing pyrazolo frameworks, which could be exploited for synthesizing 2-cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one analogues.

  • Pd-catalyzed cross-coupling reactions enable the introduction of cyclopropylamino groups with high selectivity and mild conditions, which is valuable for late-stage modifications of pyrazolo heterocycles.

  • The condensation strategies using β-enaminones and pyrazol-5-amines are well-established for constructing the pyrazolo[1,5-a]pyrazinone core and allow for the incorporation of various substituents, including cyclopropyl groups, by choosing appropriate precursors.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, thereby affecting cellular pathways and processes. The compound’s antiproliferative effects on cancer cells are attributed to its ability to interfere with cell cycle progression and induce apoptosis .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The pyrazolo[1,5-a]pyrazin-4-one scaffold allows diverse substitutions at the 2-, 5-, and 7-positions, which critically influence pharmacological and physicochemical properties. Key analogs and their substituents include:

Compound 2-Position Substituent 7-Position Substituent Melting Point (°C) Purity (%)
Cyclopropyl derivative Cyclopropyl Not specified
Compound 2 2-Ethoxyphenyl (Methylsulfonyl)methyl 228 >99
Compound 8 Phenylsulfonamide (Methylsulfonyl)methyl 222 >98
Patent derivatives Indazolyl, Piperidinyl Varied (e.g., piperidin-4-yl)
  • Cyclopropyl vs. Aromatic Substituents: The cyclopropyl group is smaller and less electron-rich than ethoxyphenyl or indazolyl substituents.
  • Electron-Donating vs. Withdrawing Groups : Ethoxy and methylsulfonyl groups in analogs like Compound 2 introduce electron-donating and polar characteristics, which could enhance solubility or target binding affinity .

Pharmacological Activity

While direct mGlu5 PAM data for the cyclopropyl derivative are unavailable, structural analogs exhibit promising activity:

  • Compound 2 : Demonstrated high potency in mGlu5 PAM assays, with optimized spacer and core modifications enhancing efficacy .
  • Clinical Candidate VU0409551/JNJ-46778212 : A related chemotype with demonstrated in vivo activity, serving as a benchmark for SAR studies .

The cyclopropyl group’s compact structure may mitigate metabolic instability associated with bulkier substituents, though this remains speculative without explicit data.

Physicochemical and Pharmacokinetic Properties

  • Melting Point and Purity : Analogs like Compound 2 and 8 exhibit high melting points (>220°C) and purity (>98%), suggesting robust crystallinity and synthetic reproducibility . The cyclopropyl derivative’s discontinuation may indicate inferior stability or challenges in achieving similar purity.
  • Pharmacokinetics (PK) : Derivative 4k (from the same series) showed moderate PK profiles in preclinical studies, with an average half-life of 4.2 hours in animal models . Cyclopropyl-containing compounds often exhibit improved metabolic resistance due to the ring’s strain and saturation, which could translate to favorable PK properties if synthesized effectively.

Biological Activity

Overview

2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (CAS No. 1547006-95-0) is a heterocyclic compound with significant biological activity, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). This compound has garnered attention in pharmaceutical research due to its potential applications in cancer therapy and other diseases associated with cell cycle dysregulation.

Target : The primary target of this compound is CDK2, a crucial enzyme involved in the regulation of the cell cycle.

Mode of Action : By inhibiting CDK2, this compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. This action is particularly relevant in the context of tumor growth inhibition.

Biochemical Pathways : The inhibition of CDK2 affects several biochemical pathways, primarily those related to cell cycle regulation. This compound has been shown to induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent .

Cellular Effects

The biological activity of this compound has been studied extensively across different cellular contexts:

  • Cancer Cell Lines : It exhibits antiproliferative effects on lung adenocarcinoma and other tumor types. In vitro studies have demonstrated that treatment with this compound leads to significant reductions in cell viability and proliferation rates .
  • Apoptosis Induction : The compound has been documented to trigger apoptotic pathways, which is critical for its anticancer properties. Mechanistic studies suggest that it activates caspases and alters mitochondrial membrane potential .

Pharmacokinetics

Research indicates that this compound can penetrate cell membranes effectively, allowing it to reach intracellular targets. Its pharmacokinetic profile suggests favorable absorption and distribution characteristics necessary for therapeutic efficacy .

Dosage Effects in Animal Models

In animal models, varying dosages of this compound have demonstrated distinct biological effects:

  • Low Doses : At lower concentrations, the compound effectively inhibits cell proliferation and induces apoptosis without significant toxicity.
  • High Doses : Higher doses may lead to increased toxicity; thus, careful dosage optimization is crucial for therapeutic applications .

Research Findings and Case Studies

Several studies have highlighted the potential applications of this compound:

StudyFindings
In vitro assays on lung adenocarcinoma cells Demonstrated IC50 values indicating effective inhibition of cell growth at nanomolar concentrations.
Mechanistic studies Showed activation of apoptotic pathways via caspase activation and mitochondrial dysfunction.
Animal model evaluations Confirmed the compound's ability to reduce tumor size with minimal side effects at optimized doses.

Comparison with Similar Compounds

This compound can be compared with other pyrazole derivatives known for their biological activities:

CompoundTargetActivity
Pyrazolo[1,5-a]pyrimidineCDK2Antimetabolite properties
Pyrazolo[3,4-d]pyrimidineCDK2Anticancer applications
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineVarious kinasesAntiproliferative effects

The unique cyclopropyl group in this compound differentiates it from these compounds and contributes to its distinct biological profile .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one and its derivatives?

  • Methodological Answer : The compound can be synthesized via solvent thermolysis and subsequent functionalization. For example, 4-chloro derivatives are prepared by reacting pyrazolo[1,5-a]pyrazine precursors with POCl₃ under reflux, followed by cyclopropane ring introduction via nucleophilic substitution or cross-coupling reactions . Methylation, bromination, and nitration at position 3 or 7 are achieved using methyl iodide, NBS, or nitric acid, respectively, with yields optimized by controlling reaction temperature (60–100°C) and solvent polarity (e.g., DMF or THF) . Key intermediates are characterized by 1H^1H/13C^{13}C NMR and mass spectrometry, with spectral data cross-validated against computational predictions (DFT calculations) .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation, as demonstrated for related pyrazolo[1,5-a]pyrazin-4-ones (e.g., 2-(4-chlorophenyl)-5-(3,4-dimethoxyphenethyl) derivatives). Crystallographic parameters such as dihedral angles (e.g., 4.8° between pyrazole and pyrazine rings) and hydrogen-bonding patterns resolve regiochemical ambiguities . For solution-phase analysis, 1H^1H-1H^1H COSY and NOESY NMR experiments differentiate between positional isomers by correlating coupling constants and spatial proximities .

Advanced Research Questions

Q. What strategies address contradictions in reactivity data during functionalization at position 7?

  • Methodological Answer : Discrepancies in reactivity (e.g., competing bromination at positions 3 vs. 7) arise from electronic and steric effects. Computational modeling (e.g., Fukui indices for electrophilic attack) can predict reactive sites, while kinetic studies under varying temperatures (25–80°C) and catalysts (e.g., FeCl₃ vs. AlCl₃) help isolate dominant pathways . For example, nitration at position 3 proceeds selectively at 60°C in acetic anhydride, whereas position 7 reacts preferentially under stronger acidic conditions (H₂SO₄/HNO₃) .

Q. How can bioactivity studies be designed for pyrazolo[1,5-a]pyrazin-4-one derivatives?

  • Methodological Answer : Prioritize derivatives with substituents known to enhance target binding (e.g., 4-chlorophenyl or nitro groups for kinase inhibition). Use molecular docking against protein databases (e.g., PDB IDs for kinases) to shortlist candidates. In vitro assays (e.g., enzyme inhibition IC₅₀) should be paired with stability studies (e.g., microsomal half-life) to rule out false positives from metabolite interference . For instance, 5-(3,4-dimethoxyphenethyl) derivatives showed enhanced solubility (LogP reduction by 0.5 units) and improved binding to cytochrome P450 isoforms .

Q. What computational methods validate the electronic properties of this heterocycle?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates HOMO-LUMO gaps, electrostatic potential maps, and NBO charges to predict sites for electrophilic/nucleophilic attack. Compare computed 1H^1H NMR chemical shifts (via GIAO method) with experimental data to refine structural models . For example, deviations >0.3 ppm in 13C^{13}C NMR shifts may indicate unaccounted solvent effects or tautomerism .

Key Research Findings

  • Synthetic Flexibility : Position 7 functionalization enables diverse pharmacophore development, with methoxy and nitro groups enhancing solubility and reactivity .
  • Structural Insights : Crystal structures reveal planar pyrazine rings and non-covalent interactions (C–H⋯O) critical for solid-state packing .
  • Contradiction Resolution : Kinetic control overrides thermodynamic preferences in nitration, enabling regioselective synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Reactant of Route 2
Reactant of Route 2
2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

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